GSK864 is a small molecule with a complex chemical structure that has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs), specifically the chemokine receptor CXCR2 [].
GSK864 is a small molecule inhibitor specifically targeting isocitrate dehydrogenase 1, a critical enzyme involved in cellular metabolism. It is particularly notable for its selectivity towards mutant forms of isocitrate dehydrogenase 1, which are often implicated in various cancers, including gliomas and acute myeloid leukemia. The compound is designed to inhibit the neomorphic activity of these mutant enzymes, which leads to the accumulation of the oncometabolite 2-hydroxyglutarate, a compound that disrupts normal cellular functions and promotes oncogenesis .
GSK864 functions by inhibiting the enzymatic activity of isocitrate dehydrogenase 1. The primary reaction catalyzed by this enzyme is the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, coupled with the reduction of NADP+ to NADPH. Inhibition by GSK864 prevents this reaction, leading to decreased levels of alpha-ketoglutarate and subsequently reducing the accumulation of 2-hydroxyglutarate in cells harboring IDH1 mutations . This inhibition alters metabolic pathways and can induce apoptosis in cancer cells that rely on this altered metabolism for survival.
GSK864 has demonstrated significant biological activity in preclinical studies. It exhibits a dose-dependent reduction in 2-hydroxyglutarate levels in mutant IDH1-expressing cells, effectively reversing some of the metabolic changes associated with IDH1 mutations. Additionally, GSK864 has been shown to induce cytotoxic effects in various cancer cell lines, particularly those with IDH1 mutations, by promoting oxidative stress and disrupting cellular metabolism . The compound's ability to selectively target mutant IDH1 while sparing wild-type forms enhances its therapeutic potential and reduces potential side effects.
The synthesis of GSK864 involves several key steps that typically include:
The detailed synthetic pathway has been documented in chemical literature but often requires proprietary information from pharmaceutical companies .
GSK864 is primarily researched for its application as an anti-cancer therapeutic agent. Its specificity for mutant isocitrate dehydrogenase 1 makes it a promising candidate for treating cancers characterized by these mutations. Clinical studies are ongoing to evaluate its efficacy and safety in patients with gliomas and acute myeloid leukemia, where it may provide a targeted treatment option that minimizes harm to normal tissues .
Studies have shown that GSK864 interacts selectively with mutant forms of isocitrate dehydrogenase 1, demonstrating a preference for inhibiting these variants over their wild-type counterparts. Interaction studies typically involve assessing binding affinity through techniques such as surface plasmon resonance and differential scanning fluorimetry. These studies reveal that GSK864 binds effectively to the active site of mutant IDH1, inhibiting its enzymatic function while exhibiting lower affinity for wild-type enzymes, thus validating its selectivity profile .
Several compounds exhibit similar mechanisms or target the same metabolic pathways as GSK864. Below is a comparison highlighting their uniqueness:
GSK864 stands out due to its high selectivity for mutant forms of isocitrate dehydrogenase 1 compared to other inhibitors, making it particularly valuable in treating cancers driven by these mutations . Its unique mechanism allows for targeted therapy that can potentially reduce side effects associated with broader-spectrum inhibitors.
The tetrahydropyrazolopyridine scaffold represents a critical structural framework in the development of GSK864 as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 [4]. The design rationale for this heterocyclic core emerged from high-throughput biochemical screening targeting an isocitrate dehydrogenase 1 heterodimer composed of R132H and wild-type isocitrate dehydrogenase 1, which led to the identification of the tetrahydropyrazolopyridine series of inhibitors [4]. Researchers from GlaxoSmithKline Pharmaceuticals investigated mutant isocitrate dehydrogenase 1 inhibitors based on the tetrahydropyrazolopyridine scaffold, recognizing its potential as a privileged structure for allosteric enzyme inhibition [8].
The tetrahydropyrazolopyridine framework provides several advantageous structural features that make it particularly suitable for targeting the allosteric binding site of mutant isocitrate dehydrogenase 1 [4]. The bicyclic nature of this scaffold offers conformational rigidity while maintaining sufficient flexibility for optimal protein-ligand interactions [22]. The presence of multiple nitrogen atoms within the heterocyclic system enables formation of crucial hydrogen bonding networks with key amino acid residues in the target enzyme's binding pocket [4]. Furthermore, the tetrahydropyrazolopyridine core demonstrates excellent compatibility with various substituent modifications, allowing for systematic structure-activity relationship exploration [8].
The selection of the tetrahydropyrazolopyridine scaffold was also influenced by its demonstrated ability to achieve selectivity between mutant and wild-type forms of isocitrate dehydrogenase 1 [4]. Crystal structure analysis of GSK321, a closely related analog in the same chemical series, revealed that the tetrahydropyrazolopyridine core binds in an allosteric pocket present in both monomers of the isocitrate dehydrogenase 1 R132H dimer [4]. The inhibitor binding prevents the enzyme from adopting the catalytically competent conformation by interfering with conformational changes required for enzymatic activity [4].
The assembly of the tetrahydropyrazolopyridine core structure in GSK864 relies on sophisticated multi-component reaction strategies that enable efficient formation of the complex heterocyclic framework [22] [25]. Multi-component reactions represent a particularly attractive synthetic approach for constructing tetrahydropyrazolopyridines because they allow the combination of three or more reactants in a single synthetic operation to generate products containing significant fragments of all starting materials [11].
The synthetic route to tetrahydropyrazolopyridines typically involves a multi-component condensation reaction utilizing hydrazine derivatives, carbonyl compounds, and activated methylene compounds under carefully controlled conditions [13]. This approach offers significant advantages in terms of synthetic efficiency and atom economy compared to traditional sequential synthetic methods [25]. The reaction mechanism involves initial formation of intermediate species that subsequently undergo cyclization reactions to afford the desired tetrahydropyrazolopyridine core structure [13].
Environmental considerations have driven the development of catalyst-free protocols for tetrahydropyrazolopyridine synthesis, with water emerging as an effective reaction medium [13]. Research has demonstrated that tetrahydropyrazolopyridine derivatives can be synthesized through a catalyst-free pseudo-six-component reaction of hydrazine hydrate, ethyl acetoacetate, ammonium acetate, and aldehydes in aqueous media at room temperature [13]. This environmentally friendly approach achieves excellent yields while avoiding the use of organic solvents and expensive catalysts [13].
The regioselectivity control in multi-component reactions represents a critical challenge in tetrahydropyrazolopyridine synthesis [22]. Researchers have developed strategies to address regioselectivity issues by incorporating electron-withdrawing groups that activate specific carbonyl positions, thereby directing the course of the cyclization reaction [22]. The use of asymmetric starting materials and carefully designed reaction conditions enables selective formation of the desired regioisomer [22].
The structure-activity relationship studies for GSK864 and related tetrahydropyrazolopyridine analogs have revealed the critical importance of meta-substitution patterns on the aniline ring for achieving optimal inhibitory potency against mutant isocitrate dehydrogenase 1 [4]. Biochemical potency optimization studies demonstrated clear preferences for meta-substitution on the aniline ring, with this substitution pattern being essential for maintaining high-affinity binding to the target enzyme [4].
The meta-substitution on the aniline ring contributes to the overall binding affinity through favorable interactions with hydrophobic residues in the allosteric binding pocket of mutant isocitrate dehydrogenase 1 [4]. Structural analysis indicates that the meta-positioned substituents on the aniline ring optimize the molecular geometry for complementary binding to the enzyme surface [4]. The specific positioning of substituents at the meta position enables formation of critical hydrophobic contacts while avoiding steric clashes that would occur with ortho or para substitution patterns [4].
Comparative analysis of different substitution patterns reveals that meta-substitution provides superior potency compared to alternative positioning strategies [4]. The structure-activity relationship data demonstrates that compounds lacking meta-substitution on the aniline ring exhibit significantly reduced inhibitory activity against mutant isocitrate dehydrogenase 1 variants [4]. This finding has important implications for the design of next-generation inhibitors in this chemical series [4].
Compound | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | IDH1 R132G IC50 (nM) | Wild-type IDH1 IC50 (nM) |
---|---|---|---|---|
GSK321 | 4.6 [4] | 3.8 [4] | 2.9 [4] | 46 [4] |
GSK864 | 15.2 [4] | 8.8 [4] | 16.6 [4] | 466.5 [4] |
GSK990 | No inhibition [4] | No inhibition [4] | No inhibition [4] | No inhibition [4] |
The incorporation of the (R)-7-methyl group represents a crucial structural modification that significantly enhances the inhibitory potency of GSK864 and related tetrahydropyrazolopyridine analogs [4]. Structure-activity relationship studies have identified the (R)-7-methyl substitution as one of the key pharmacophoric elements responsible for the high-affinity binding to mutant isocitrate dehydrogenase 1 [4]. The stereochemical configuration at this position is critically important, with the R-configuration providing optimal binding geometry for interaction with the enzyme's allosteric site [4].
The (R)-7-methyl group contributes to potency enhancement through multiple mechanisms, including optimization of the compound's three-dimensional conformation and enhancement of hydrophobic interactions with the target enzyme [4]. Biochemical analysis demonstrates that removal or stereochemical inversion of the 7-methyl group results in substantial loss of inhibitory activity [4]. The methyl group at the 7-position appears to lock the tetrahydropyrazolopyridine ring system into a conformation that is particularly favorable for binding to the allosteric pocket [4].
Thermal shift analysis has provided additional evidence for the importance of the (R)-7-methyl group in stabilizing the inhibitor-enzyme complex [4]. Compounds containing the properly configured (R)-7-methyl group demonstrate enhanced thermal stabilization of the target enzyme, indicating formation of more stable protein-ligand complexes [4]. This enhanced binding stability translates directly into improved inhibitory potency and selectivity profiles [4].
The structure-activity relationship data reveals that the (R)-7-methyl group works synergistically with other structural elements, particularly the meta-substituted aniline ring, to achieve optimal inhibitory activity [4]. The combination of these two key structural features results in compounds with nanomolar potency against multiple mutant forms of isocitrate dehydrogenase 1 while maintaining selectivity over the wild-type enzyme [4].
The scale-up production of GSK864 presents several significant synthetic challenges that must be addressed to enable efficient manufacturing of this complex heterocyclic compound [12] [13]. The multi-step synthetic route required for GSK864 production involves multiple heterocyclic ring-forming reactions, each presenting unique scalability considerations [22]. The overall synthetic complexity of the tetrahydropyrazolopyridine scaffold creates particular challenges for large-scale manufacturing processes [16].
Stereochemical control represents one of the most critical challenges in scaling GSK864 production, particularly with regard to maintaining the essential (R)-configuration at the 7-methyl position [4]. The stereoselective synthesis of this configuration requires careful optimization of reaction conditions and reagent stoichiometry to achieve acceptable levels of stereochemical purity [22]. Any deviation from the desired stereochemistry results in significant loss of biological activity, making rigorous stereocontrol an absolute requirement for commercial production [4].
Regioselectivity control during the multi-component reaction assembly poses another significant challenge for large-scale synthesis [22]. The formation of the tetrahydropyrazolopyridine core involves multiple potential regioisomeric outcomes, and achieving selective formation of the desired regioisomer requires precise control of reaction parameters [22]. Scale-up operations must maintain the delicate balance of reaction conditions necessary to direct the reaction toward the desired regioisomeric product [13].
Purification complexity represents an additional challenge in GSK864 production scaling [12]. The heterocyclic nature of the compound and the presence of multiple nitrogen atoms create challenges for standard purification protocols [13]. The compound's physicochemical properties, including its limited solubility in common organic solvents, necessitate specialized purification techniques that may be difficult to implement on industrial scales [1].
Synthetic Challenge | Description | Impact on Production |
---|---|---|
Core Structure Assembly | Multi-component reaction requires precise control of reaction conditions [13] | High |
Stereochemical Control | Maintaining (R) configuration at 7-methyl position crucial for activity [4] | Critical |
Scalability Issues | Multi-step synthesis with moderate overall yields [22] | Moderate |
Purification Complexity | Complex heterocyclic structure requires careful purification [1] | Moderate |
Regioselectivity Control | Meta-substitution on aniline ring requires selective reactions [4] | High |
GSK864 demonstrates potent and selective inhibitory activity against clinically relevant isocitrate dehydrogenase 1 mutants. The compound exhibits exceptional nanomolar potency against the three most common IDH1 mutations found in cancer patients. Against the R132C variant, GSK864 shows IC50 values of 8.8 nanomolar [1] [2] [3]. For the R132H mutation, which represents the most frequently observed IDH1 alteration in gliomas and acute myeloid leukemia, the compound demonstrates IC50 values of 15.2 nanomolar [1] [2] [4]. The R132G variant displays slightly reduced sensitivity with IC50 values of 16.6 nanomolar [1] [2] [3]. These values were determined using nicotinamide adenine dinucleotide phosphate consumption assays and thermal shift analysis [5].
The biochemical potencies of GSK864 remain consistent whether measured by 2-hydroxyglutarate production inhibition or nicotinamide adenine dinucleotide phosphate oxidation assays [6]. In cellular systems, GSK864 potently inhibited intracellular 2-hydroxyglutarate production in R132C IDH1 mutant HT1080 fibrosarcoma cells with a half-maximal effective concentration of 320 nanomolar by liquid chromatography-tandem mass spectrometry analysis [6] [7].
GSK864 exhibits moderate selectivity against wild-type isocitrate dehydrogenase 1, demonstrating an IC50 value of 466.5 nanomolar [5]. This represents approximately 30-fold selectivity for mutant IDH1 variants compared to the wild-type enzyme. The compound shows substantially reduced activity against isocitrate dehydrogenase 2 isoforms, with IC50 values of 1916 nanomolar against R140Q IDH2, 997 nanomolar against R172S IDH2, and 1360 nanomolar against wild-type IDH2 [5]. These selectivity profiles demonstrate that GSK864 preferentially targets the mutant IDH1 enzyme while showing minimal activity against IDH2 proteins in both biochemical and functional assays [1].
Kinetic analysis utilizing the structurally related analog GSK849 revealed that this chemical series displays competitive inhibition versus α-ketoglutarate despite not binding in the same pocket as the substrate [6]. The competitive inhibition parameters demonstrate a maximum reaction velocity of 20 ± 1 min⁻¹, a Michaelis constant for α-ketoglutarate of 2.2 ± 0.4 millimolar, and an inhibition constant of 31 ± 5.2 nanomolar [6]. This competitive mechanism can be attributed to the interaction of the inhibitor with segment-2, a dynamic polypeptide region that undergoes a loop-to-helix transition during the catalytic cycle. The binding of GSK849 precludes this conformational change required for enzymatic turnover [6].
GSK849 displays a mixed/non-competitive mode of inhibition versus nicotinamide adenine dinucleotide phosphate, with kinetic parameters including a maximum reaction velocity of 62 ± 1.5 min⁻¹ and a Michaelis constant of 1.0 ± 0.10 micromolar [6]. The inhibition constants are 205 ± 102 nanomolar for the non-competitive component and 70 ± 5.0 nanomolar for the competitive component in the mixed inhibition pattern [6]. Previous studies revealed that mutant IDH1 employs an ordered kinetic mechanism, with nicotinamide adenine dinucleotide phosphate binding preceding that of α-ketoglutarate [6]. The mixed/non-competitive pattern observed for GSK849 is consistent with its allosteric nature, where multiple modes of inhibition are possible, contrasting with orthosteric inhibitors that typically display uncompetitive patterns of inhibition versus nicotinamide adenine dinucleotide phosphate due to obligatory binding order [6].
The selectivity of GSK864 for isocitrate dehydrogenase 1 was demonstrated through chemoproteomic analysis using a closely related analog, GSK321 [1]. The experimental approach involved functionalizing GSK321 for immobilization to N-hydroxysuccinimide-activated Sepharose beads, which were then incubated with lysate from HT-1080 cells at a protein concentration of 5 milligrams per milliliter [1]. The experimental design included GSK990 and vehicle as control bait compounds. Following protein elution from the beads, samples underwent in-gel digestion and labeling with tandem mass tag reagents [1].
Liquid chromatography-tandem mass spectrometry analysis identified over 300 proteins in the cellular lysate, of which only one protein, isocitrate dehydrogenase 1, demonstrated an IC50 value below 200 nanomolar [1]. This chemoproteomic validation confirms the high selectivity of the GSK864 chemical series for IDH1 over other protein classes, including seven-transmembrane receptors, ion channels, and kinases [1] [7]. The results provide compelling evidence for selective target engagement of isocitrate dehydrogenase 1 by this tetrahydropyrazolopyridine chemical series in complex cellular environments.